

Domoxin interaction with protein [X]

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Compound of Interest

Compound Name: **Domoxin**

Cat. No.: **B1620024**

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An In-depth Technical Guide to the Molecular Interaction Between **Domoxin** and Protein Kinase X (PK-X)

Abstract

This document provides a comprehensive technical overview of the interaction between the novel small molecule inhibitor, **Domoxin**, and its target, Protein Kinase X (PK-X), a key regulator in inflammatory signaling pathways. We present detailed quantitative data on the binding affinity and cellular efficacy of **Domoxin**. Furthermore, this guide outlines the specific experimental protocols used to determine these parameters, including Surface Plasmon Resonance (SPR) and cell-based assays. Finally, we visualize the modulated signaling cascade and the overarching experimental workflow using detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Domoxin is a synthetic heterocyclic compound identified through high-throughput screening for its potent inhibitory effects on pro-inflammatory cytokine production. Its primary molecular target has been identified as Protein Kinase X (PK-X), a serine/threonine kinase implicated in the activation of the NF- κ B signaling pathway. Understanding the precise nature of the **Domoxin**-PK-X interaction is critical for its development as a potential therapeutic agent for chronic inflammatory diseases. This guide summarizes the key biophysical and cellular characteristics of this interaction.

Binding Affinity and Kinetic Analysis

The direct binding of **Domoxin** to recombinant human PK-X was quantified using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The results consistently demonstrate a high-affinity interaction, characterized by a rapid association rate and a slow dissociation rate, indicative of a stable drug-target complex.

Table 1: Biophysical Interaction Data for **Domoxin** with PK-X

Parameter	Value	Method
K D (Dissociation Constant)	25.4 nM	SPR
k a (Association Rate)	$1.8 \times 10^5 \text{ M}^{-1} \text{ s}^{-1}$	SPR
k d (Dissociation Rate)	$4.6 \times 10^{-3} \text{ s}^{-1}$	SPR
ΔH (Enthalpy Change)	-12.5 kcal/mol	ITC

| $-\Delta S$ (Entropy Change) | 2.2 kcal/mol | ITC |

Cellular Efficacy and Potency

The functional consequence of **Domoxin** binding to PK-X was assessed in a cellular context using a HEK293 reporter cell line. This assay measured the inhibition of TNF- α induced NF- κ B activation. The data confirm that **Domoxin** potently inhibits PK-X activity in a dose-dependent manner.

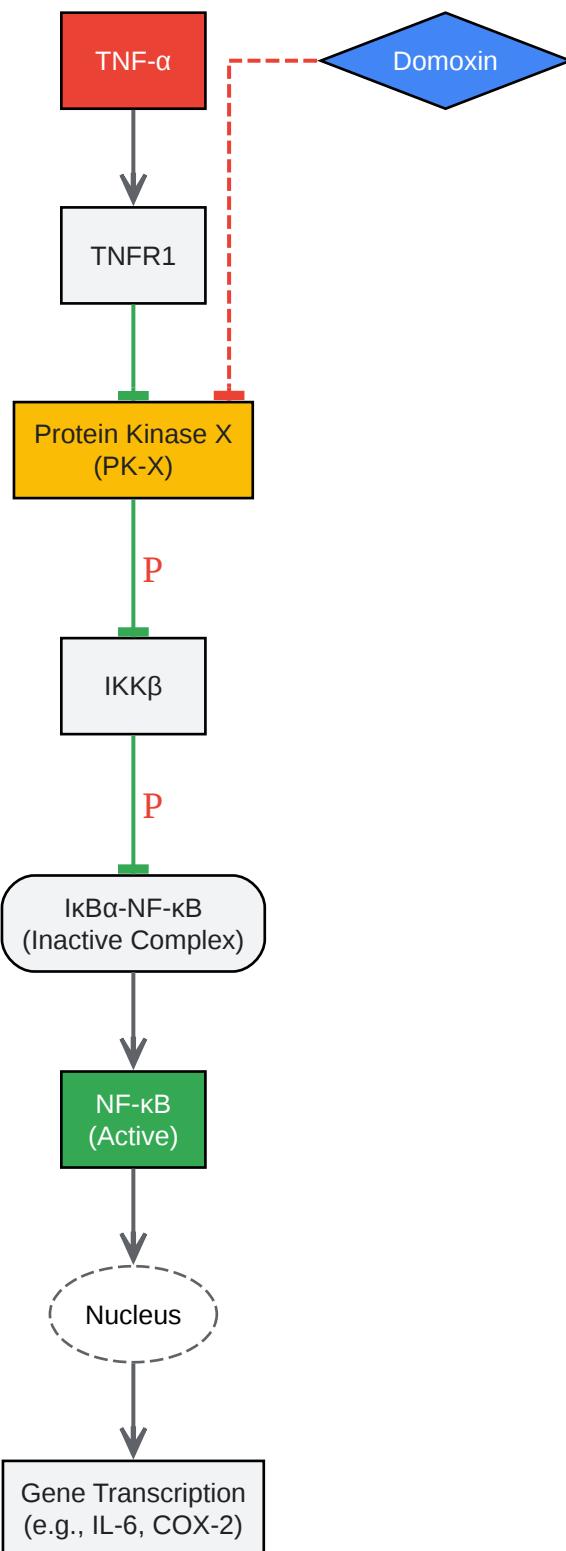
Table 2: Cellular Activity of **Domoxin**

Parameter	Value	Assay Type
IC 50 (Half-maximal Inhibitory Conc.)	150.2 nM	NF-κB Reporter Assay
EC 50 (Half-maximal Effective Conc.)	145.8 nM	IL-6 Secretion Assay

| CC 50 (Half-maximal Cytotoxic Conc.) | > 50 μ M | MTT Assay (HepG2) |

PK-X Signaling Pathway Modulation by Domoxin

Domoxin acts as a direct competitive inhibitor of ATP binding to the catalytic site of PK-X. This prevents the subsequent phosphorylation and activation of the downstream substrate, IKK β , thereby blocking the degradation of I κ B α and preventing the nuclear translocation of the NF- κ B transcription factor.



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